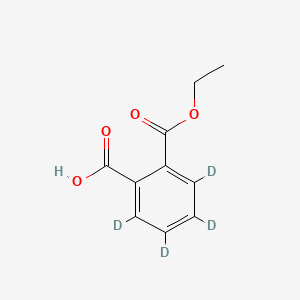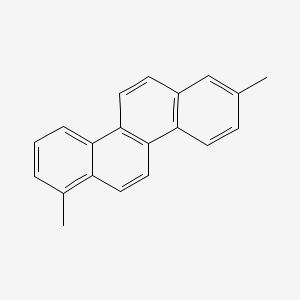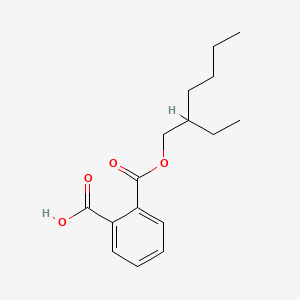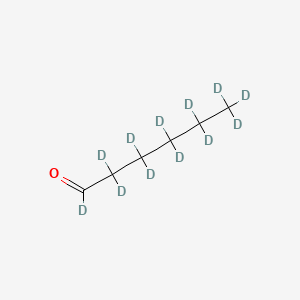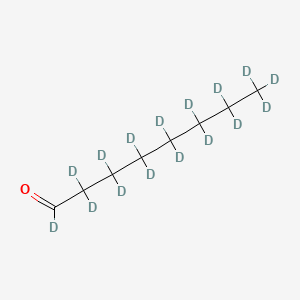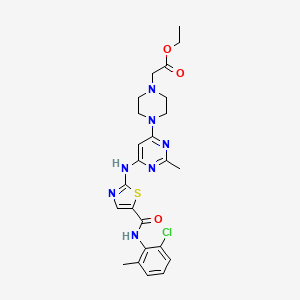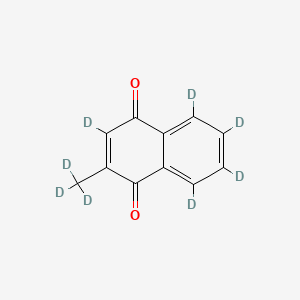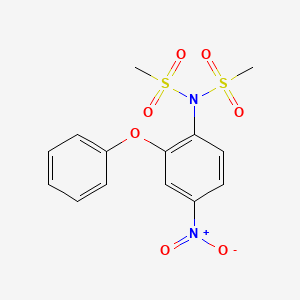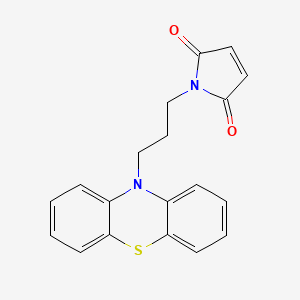
N-Propylmaleimide Phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylmaleimide Phenothiazine is a compound with the molecular formula C19H16N2O2S and a molecular weight of 336.41 g/mol . It is a derivative of phenothiazine, a well-known S, N heterocyclic molecule, which is widely used in various research areas due to its versatile chemical and physical properties .
Preparation Methods
The synthesis of N-Propylmaleimide Phenothiazine involves several steps. One common method includes the synthesis of methoxy-substituted diaryl sulfides, followed by the conversion of methoxy groups to triflates, and a final palladium-catalyzed double N-arylation reaction . This method is versatile and allows for the preparation of various phenothiazine derivatives.
Chemical Reactions Analysis
N-Propylmaleimide Phenothiazine undergoes several types of chemical reactions, including:
Scientific Research Applications
N-Propylmaleimide Phenothiazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Propylmaleimide Phenothiazine involves its interaction with various molecular targets and pathways. For instance, phenothiazine derivatives exert their effects by blocking dopaminergic receptors, which is crucial for their antipsychotic activity . Additionally, they impair critical parasite metabolic pathways and limit heme detoxification, making them effective antimalarials .
Comparison with Similar Compounds
N-Propylmaleimide Phenothiazine can be compared with other similar compounds, such as:
- N-Methylmaleimide
- N-Phenylmaleimide
- N-Ethylmaleimide
- N-Cyclohexylmaleimide
These compounds share similar structural features but differ in their specific applications and properties. For example, N-Phenylmaleimide is commonly used in polymer chemistry, while N-Ethylmaleimide is known for its biological activities .
Properties
IUPAC Name |
1-(3-phenothiazin-10-ylpropyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18-10-11-19(23)21(18)13-5-12-20-14-6-1-3-8-16(14)24-17-9-4-2-7-15(17)20/h1-4,6-11H,5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQITQGMLBRGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)
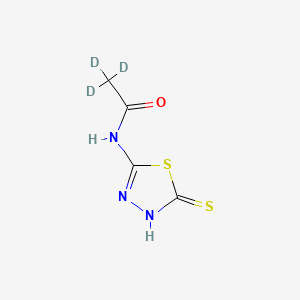
![HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]](/img/new.no-structure.jpg)
